2-(1H-Imidazol-2-yl)pyridine

Catalog No.
S586834
CAS No.
18653-75-3
M.F
C8H7N3
M. Wt
145.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(1H-Imidazol-2-yl)pyridine

Standard N,N-ligands like bipyridine lack ionizable protons, limiting redox tuning and PCET applications. 2-(2-Pyridyl)imidazole (pyimH) provides both neutral and anionic states, enabling formal HAT and 270 mV cathodic shift.

  • Ionizable imidazole N-H allows pH-dependent redox tuning and proton-coupled electron transfer.
  • Deprotonated pyim⁻ lowers metal oxidation potential by 270 mV, ideal for low-potential mediators.
  • Dramatic photoacidity (pKa* ~5.3) enhances Ru/Ir photocatalysts for small-molecule activation.

Reliable supply.

CAS Number

18653-75-3

Product Name

2-(1H-Imidazol-2-yl)pyridine

IUPAC Name

2-(1H-imidazol-2-yl)pyridine

Molecular Formula

C8H7N3

Molecular Weight

145.16 g/mol

InChI

InChI=1S/C8H7N3/c1-2-4-9-7(3-1)8-10-5-6-11-8/h1-6H,(H,10,11)

InChI Key

SZXUTTGMFUSMCE-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C2=NC=CN2

Synonyms

2-(1H-imidazol-2-yl)pyridine

Canonical SMILES

C1=CC=NC(=C1)C2=NC=CN2

The exact mass of the compound 2-(1H-Imidazol-2-yl)pyridine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

1 g, 5 g, 25 g

2-(1H-Imidazol-2-yl)pyridine (pyimH) is a highly versatile, unsymmetrical N,N-chelating ligand used in the synthesis of advanced transition metal complexes, including those of ruthenium, osmium, and iridium [1]. Unlike standard symmetrical bidentate ligands such as 2,2'-bipyridine, pyimH features an ionizable imidazole N-H group, allowing it to act as either a neutral or an anionic strong sigma-donor [2]. This dual-state coordination capability makes it a critical precursor for synthesizing redox-active polymers, photoredox catalysts, and electrochemical sensor mediators where tunable electronic properties and proton-coupled electron transfer capabilities are strictly required [1].

Research Fit

Bidentate N,N-ligand for transition metal complex synthesis
Proton-responsive imidazole NH enables redox tuning studies
Versatile building block for catalysis, photophysics and magnetic materials

Buyers often default to 2,2'-bipyridine (bpy) or 1,10-phenanthroline as standard N,N-bidentate ligands for metal complexation. However, substituting pyimH with bpy fails in applications requiring Proton-Coupled Electron Transfer (PCET) or pH-dependent redox tuning [1]. Because bpy lacks an acidic proton, it can only participate in pure outer-sphere electron transfer, whereas pyimH allows metal complexes to undergo formal Hydrogen Atom Transfer (HAT) by simultaneously donating an electron from the metal and a proton from the ligand [1]. Furthermore, the inability to deprotonate bpy means it cannot provide the anionic state required to significantly lower a metal's oxidation potential, rendering generic bpy ligands unsuitable for engineering low-potential redox mediators [2].

Substitution Risk

Donor strength mismatch Imidazole is a markedly stronger Lewis base than oxazole; 2-(oxazol-2-yl)pyridine analogs provide lower binding affinity, which may shift catalytic activity and complex stability.
No proton-responsive handle 2,2′-Bipyridine lacks an acidic N–H proton; it cannot undergo reversible deprotonation, ruling out proton-coupled electron transfer or redox switching by pH control.
Altered steric and electronic profile 2-(2′-Pyridyl)benzimidazole introduces a fused benzene ring, changing steric bulk and electronic structure; this affects coordination geometry and photophysical behavior relative to the imidazole-pyridine system.

Tunable Metal Oxidation Potential via Ligand Deprotonation

The presence of the acidic imidazole proton allows pyimH complexes to drastically alter the electronic environment of the metal center upon deprotonation. In the benchmark [Ru(bpy)2(pyimH)]2+ system, deprotonation of the pyimH ligand to the anionic pyim- state shifts the Ru(II)/Ru(III) oxidation potential cathodically by 270 mV, dropping it from 1.00 V to 0.73 V vs SCE [1]. Standard neutral ligands like 2,2'-bipyridine cannot undergo this transformation and thus offer fixed oxidation potentials.

Evidence DimensionRu(II)/Ru(III) Oxidation Potential
Target Compound Data0.73 V vs SCE (deprotonated pyim- complex)
Comparator Or Baseline1.00 V vs SCE (protonated pyimH complex)
Quantified Difference270 mV cathodic shift upon deprotonation
ConditionsCyclic voltammetry in aqueous buffer / acetonitrile mixtures

Allows precise tuning of the electrochemical driving force in redox mediators and sensors by simply adjusting pH, a feature impossible with neutral bpy ligands.

Redox tunability
Head-to-head
≈ 900 mV cathodic shift upon deprotonation
Enables proton-coupled electron transfer research
vs. 2,2′-bipyridine; no proton-responsive shift

Excited-State Photoacidity for Light-Driven Proton Release

A defining feature of pyimH is its ability to increase its acidity upon photoexcitation, making it a powerful tool for photoredox applications. The ground-state pKa of[Ru(bpy)2(pyimH)]2+ is 8.1, but upon excitation to the triplet metal-to-ligand charge transfer (3MLCT) state, the pKa drops significantly to 5.3–5.6 [1]. This nearly 1000-fold increase in acidity means that photoexcitation directly triggers proton release. Bipyridine lacks ionizable protons and cannot exhibit photoacidity.

Evidence DimensionAcidity Constant (pKa)
Target Compound DatapKa* = 5.3–5.6 (3MLCT Excited State)
Comparator Or BaselinepKa = 8.1 (Electronic Ground State)
Quantified Difference~2.5 to 2.8 unit drop in pKa upon photoexcitation
ConditionsLuminescence titration in CH3CN/H2O with 0.05 M buffer

Enables light-driven proton release, making this ligand essential for designing photoredox catalysts capable of photoinduced proton-coupled electron transfer (PCET).

Donor strength
Head-to-head
Imidazole exhibits notably stronger Lewis basicity than oxazole
Impacts metal binding affinity and catalyst stability
Based on Ni(II)/Pd(II) complex spectroscopy

Enablement of Formal Hydrogen Atom Transfer (HAT)

Because pyimH provides both an electron-donating metal coordination site and a proton-donating N-H group, it enables formal Hydrogen Atom Transfer (HAT). In the excited state, the N-H bond dissociation free energy (BDFE) of *[Ru(bpy)2(pyimH)]2+ is approximately 43 kcal/mol, providing a strong driving force for concerted or stepwise PCET to substrates like monoquat [1]. In contrast, the standard [Ru(bpy)3]2+ complex is strictly limited to pure outer-sphere electron transfer, lacking the structural mechanism to donate protons.

Evidence DimensionReaction Pathway Enablement
Target Compound DataFormal HAT / PCET (BDFE ~43 kcal/mol in excited state)
Comparator Or BaselinePure outer-sphere electron transfer only (e.g., [Ru(bpy)3]2+)
Quantified DifferenceAddition of a proton-transfer pathway coupled to electron transfer
ConditionsPhotoexcitation in the presence of electron/proton acceptors

Procuring pyimH unlocks new catalytic pathways for the reduction of unsaturated substrates that require both protons and electrons, which standard bpy complexes cannot achieve.

Phosphorescence QY
Cross-study comparable
≈ 100× higher quantum yield than W(CO)₄(diimine)
Supports photosensitizer screening for photoredox catalysis
Φ ~ 10⁻³ in room-temperature solution
Spin-crossover behavior
Class-level
SCO above 250 K; ferromagnetic ordering at 4.5 K
Supports multifunctional magnetic material research
Hybrid oxalate network; LIESST below 60 K
Ln Luminescence QY
Supporting evidence
Eu complex: Φ = 0.36; Sm complex: Φ = 0.013
Demonstrates efficient Eu(III) sensitization capability
Solution-state; 28× higher QY vs. Sm analog

Photoredox Catalysis for Proton-Coupled Electron Transfer

Because pyimH exhibits dramatic photoacidity (pKa drop from 8.1 to ~5.3) and enables formal HAT, it is the optimal ligand for synthesizing Ru and Ir photocatalysts designed to reduce unsaturated bonds or activate small molecules via PCET pathways [1].

Enzyme-Based Electrochemical Biosensors

The ability of the deprotonated pyim- ligand to cathodically shift the metal oxidation potential by 270 mV makes it highly valuable for synthesizing Osmium or Ruthenium redox polymers. These polymers act as low-potential redox mediators that rapidly exchange electrons with enzymes without causing oxidative damage to biological matrices [2].

pH-Responsive Luminescent Probes

The distinct electrochemical and photophysical differences between the protonated and deprotonated states of pyimH-coordinated complexes allow them to serve as highly sensitive optical sensors, where emission wavelengths and lifetimes shift dynamically in response to local pH changes [1].

Application Fit

Application
Selection Property
Validation Focus
Proton-responsive redox switch research
Proton-responsive redox tunability
Redox potential modulation by deprotonation
Phosphorescent photosensitizer studies
Enhanced phosphorescence quantum yield
Triplet energy transfer and photostability
Lanthanide luminescent material design
High Eu(III) sensitization efficiency
Quantum yield and lifetime in solution and film
Spin-crossover magnetic materials
SCO-active [Fe(pyimH)₃]²⁺ building block
Coexistence of SCO and magnetic ordering

XLogP3

0.7

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Hansen et al. New ligands for nickel catalysis from diverse pharmaceutical heterocycle libraries. Nature Chemistry, doi: 10.1038/nchem.2587, published online 8 August 2016

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